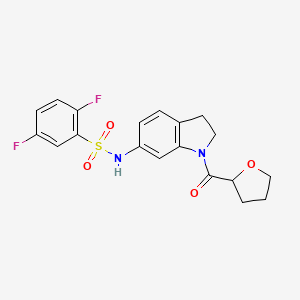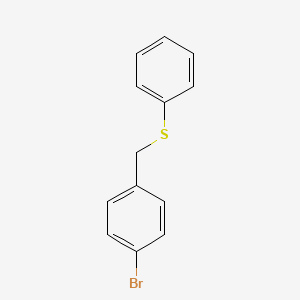
2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and structural features, including a tetrahydrofuran ring, an indole ring, and a benzenesulfonamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves multi-step processes. For instance, the synthesis of functionalized tetrahydrofuran derivatives typically involves the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The indole ring is a key structural feature in many bioactive compounds and can bind with high affinity to multiple receptors . The tetrahydrofuran ring is a cyclic ether .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are enzymes that catalyze the reversible hydration of carbon dioxide, playing crucial roles in physiological processes such as respiration, acid-base balance, and ion exchange. Inhibitors of CAs have therapeutic applications in the treatment of diseases like glaucoma, epilepsy, and certain types of cancer. Research on fluorinated benzenesulfonamides, including compounds structurally related to 2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide, has demonstrated significant inhibitory activity against various CA isozymes. These studies show that the introduction of fluorine atoms into the benzenesulfonamide scaffold enhances binding affinity towards CA isozymes, offering a pathway for the development of potent and selective CA inhibitors (Dudutienė et al., 2013), (Pala et al., 2014).
Fluorine Chemistry and Synthetic Methodologies
Fluorine chemistry is pivotal in the pharmaceutical and agrochemical industries due to the unique properties that fluorine atoms impart to molecules, such as increased lipophilicity, stability, and bioactivity. Compounds like this compound serve as key intermediates in the synthesis of fluorinated analogues of bioactive molecules. The presence of fluorine can significantly alter the chemical and physical properties of these molecules, enhancing their pharmacological profile. Asymmetric fluorocyclizations of alkenes, for instance, are a method to incorporate fluorine into cyclic structures, providing access to fluorinated analogues of natural products and potential therapeutic agents (Wolstenhulme & Gouverneur, 2014).
Propriétés
IUPAC Name |
2,5-difluoro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O4S/c20-13-4-6-15(21)18(10-13)28(25,26)22-14-5-3-12-7-8-23(16(12)11-14)19(24)17-2-1-9-27-17/h3-6,10-11,17,22H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLCZTYOQFPXPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2665454.png)


![3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2665457.png)
![1-[(4-Tert-butylbenzoyl)amino]-3-phenylthiourea](/img/structure/B2665458.png)


![N-(2-chloro-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-2,2-dimethylpropanamide](/img/structure/B2665463.png)
![1-(3-Chlorobenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2665464.png)

